1-(三氟乙酰基)哌啶-4-羧酸

描述

1-(Trifluoroacetyl)piperidine-4-carboxylic acid is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. Piperidine derivatives are often used as building blocks in the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperidine derivatives can involve several methods, including high-throughput screening and hetero Diels–Alder reactions. For instance, a high-throughput screening approach using encoded library technology led to the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle for potency and selectivity . Another method described a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, starting with a hetero Diels–Alder reaction and subsequent functional group transformations to yield the desired protected piperidine derivative without racemization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting their chemical behavior. For example, the zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been described, where the piperidine ring adopts a chair conformation, and the alpha-carboxylate group is equatorially oriented, forming a three-dimensional assembly of hydrogen bonds .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the versatility of piperidine derivatives in glycosidic linkage formation . Additionally, trifluoroacetic acid has been shown to promote intramolecular formal N-H insertion reactions with amino-α-diazoketones, leading to the synthesis of piperidinones with retention of chirality .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a trifluoromethyl group can significantly alter the compound's reactivity and stability. In the context of acetyl-CoA carboxylase inhibitors, the fluorine-substituted tert-butoxycarbonyl group on the nitrogen of the piperidine ring was identified as an acid-stable bioisostere, which is crucial for the compound's inhibitory activity and oral bioavailability .

科学研究应用

化学合成和催化

- 1-(三氟乙酰基)哌啶-4-羧酸在各种化合物的合成中发挥着重要作用。例如,它被用作交叉羟醛缩合的催化剂,这是一种制备不饱和三氟甲基酮和氟化类视黄醇的必要方法 (Mead 等,1985)。它还参与多氢喹啉和 2,3-二氢喹唑啉-4(1H)-酮的合成,作为纳米磁性可重复使用催化剂中的功能组分 (Ghorbani-Choghamarani 和 Azadi,2015)。

材料科学和电化学

- 该化合物因其在储能器件中的潜在应用而受到研究。值得注意的是,它是铝离子电池新型电解质开发中的关键组成部分,展示了其在提高这些电池的电导率和性能方面的作用 (Elterman 等,2019)。

晶体学和分子结构

- 1-(三氟乙酰基)哌啶-4-羧酸有助于理解晶体和分子结构。它已被用于研究相关化合物的晶体结构,提供了分子相互作用和氢键模式的见解 (Szafran 等,2007)。

药物化学

- 该化合物在药物研究中发挥着重要作用,在各种药物分子的合成以及了解它们的分子结构和相互作用方面得到了应用。例如,它参与合成了可溶性环氧合酶抑制剂的新型抑制剂,显示出了潜在的治疗应用 (Thalji 等,2013)。

光谱学和光物理学

- 其衍生物的光物理性质已得到研究,提供了分子系统在光照射下的行为的宝贵信息。这些研究极大地促进了光谱学和光化学领域的发展 (Cuquerella 等,2006)。

安全和危害

The safety data sheet for a related compound, Piperidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

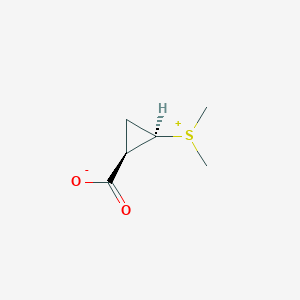

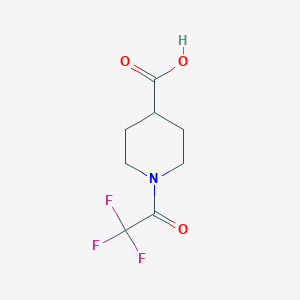

IUPAC Name |

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCGUOIGFONADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404180 | |

| Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |

CAS RN |

126501-70-0 | |

| Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。